Salfluverine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDAVGDBWHWDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060419 |

Source

|

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-49-5 |

Source

|

| Record name | 2-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salfluverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salfluverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALFLUVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAK955D9Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Salfluverine

Introduction: The Significance of Salfluverine

This compound, chemically known as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a salicylanilide derivative with potential therapeutic applications as a spasmolytic agent.[1] Its structure is characterized by a salicylamide core linked to a phenyl ring bearing a trifluoromethyl group.[1] This trifluoromethyl moiety is a key feature in medicinal chemistry, known for its strong electron-withdrawing properties and its ability to enhance lipophilicity, which can significantly influence a molecule's membrane permeability and interaction with biological targets.[1] Understanding the robust synthesis and rigorous purification of this compound is paramount for advancing its pharmacological investigation and potential development into a therapeutic agent. This guide provides a comprehensive overview of the synthetic pathways, purification strategies, and analytical validation required to produce high-purity this compound for research and development purposes.

Part 1: Core Synthesis Strategy

The synthesis of this compound hinges on the formation of a stable amide bond, a cornerstone reaction in organic and medicinal chemistry. A retrosynthetic analysis, which involves mentally deconstructing the target molecule, logically points to the disconnection of the amide linkage. This approach identifies the most practical starting materials: Salicylic Acid and 3-(Trifluoromethyl)aniline .[1]

Causality of the Synthetic Approach

The primary challenge in forming the amide bond is the relatively low reactivity of the carboxylic acid group of salicylic acid. To facilitate the reaction, the carbonyl carbon must be rendered more electrophilic to encourage nucleophilic attack by the amino group of 3-(trifluoromethyl)aniline. This is achieved by converting the carboxylic acid into a more reactive intermediate. The most common and reliable method is the formation of an acyl chloride.

Primary Synthetic Pathway: The Acyl Chloride Route

This pathway involves two principal steps: the activation of salicylic acid and the subsequent coupling with the aniline derivative.

-

Step 1: Activation of Salicylic Acid Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive intermediate, salicylolyl chloride. Thionyl chloride is often preferred in laboratory settings as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

-

Step 2: Amide Bond Formation (Schotten-Baumann Reaction) The freshly prepared salicylolyl chloride is then reacted with 3-(trifluoromethyl)aniline. This reaction is typically performed in the presence of a mild base, like pyridine or triethylamine, to neutralize the HCl generated during the coupling, driving the reaction to completion.

Diagram: this compound Synthesis Pathway

The following diagram illustrates the two-step acyl chloride-mediated synthesis of this compound.

Sources

An In-Depth Technical Guide to the In Vitro Characterization of Salfluverine

Introduction: Unveiling the Therapeutic Potential of Salfluverine

This compound is a compound of interest within the spasmolytic class of therapeutic agents, chemicals designed to relieve spasms of smooth muscle.[1] The significance of investigating this compound lies in its potential to contribute to the development of novel treatments for conditions characterized by involuntary muscle contractions, such as those affecting the gastrointestinal and urogenital tracts.[1] A thorough in vitro characterization is the foundational step in elucidating its precise pharmacological profile, mechanism of action, and potential clinical applications.[1] This guide provides a comprehensive framework for the in vitro characterization of this compound, from initial target engagement to comprehensive safety profiling, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of building a self-validating system of evidence, ensuring scientific integrity and a clear path toward preclinical development.

Part 1: Foundational Characterization - Target Identification and Engagement

The initial phase of characterization focuses on identifying the primary biological targets of this compound and quantifying its interaction with these targets. This is crucial for understanding its mechanism of action at a molecular level.

Target Identification: Navigating the Biological Landscape

Given this compound's classification as a spasmolytic, the initial hypothesis is that it modulates signaling pathways controlling smooth muscle contraction. The primary objective is to identify the specific protein(s) with which this compound interacts to elicit its therapeutic effect.

Experimental Workflow: Target Identification

Caption: High-level workflow for the initial identification of this compound's biological targets.

Protocol: Broad Target Binding Screen

-

Objective: To identify potential molecular targets of this compound by screening it against a diverse panel of receptors, ion channels, and enzymes known to be involved in smooth muscle physiology.

-

Methodology: Employ a commercial or in-house broad ligand profiling screen (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®). These panels typically utilize radioligand binding assays or enzymatic assays.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Submit the compound for screening at a fixed concentration (e.g., 10 µM) against the target panel.

-

Data is typically reported as percent inhibition or displacement of a known ligand.

-

-

Data Analysis & Interpretation:

-

Hits are identified as targets showing significant binding or activity modulation (e.g., >50% inhibition).

-

Prioritize hits based on their relevance to smooth muscle contractility (e.g., muscarinic receptors, calcium channels, phosphodiesterases).

-

Target Engagement: Quantifying the Interaction

Once putative targets are identified, the next critical step is to quantify the binding affinity of this compound for these targets. This is essential for establishing a structure-activity relationship and understanding the compound's potency.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for its target.[2][3]

-

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound for its prioritized target(s).

-

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the target receptor.

-

Methodology:

-

Saturation Binding (to characterize the receptor):

-

Incubate a constant amount of membrane preparation expressing the target receptor with increasing concentrations of a specific radioligand.

-

Separate bound from free radioligand (e.g., by filtration).

-

Measure the radioactivity of the bound ligand.

-

Analyze the data using Scatchard analysis to determine the Bmax (receptor density) and Kd (radioligand affinity).

-

-

Competition Binding (to determine this compound's affinity):

-

Incubate the membrane preparation with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of unlabeled this compound.

-

Measure the displacement of the radioligand by this compound.

-

Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

-

Data Presentation:

| Parameter | Value |

| Target | [e.g., Muscarinic M3 Receptor] |

| Radioligand | [e.g., [3H]-NMS] |

| Ki of this compound | [Reported in nM or µM] |

Part 2: Functional Characterization - From Binding to Biological Response

Demonstrating that this compound binds to a target is only the first step. It is crucial to determine the functional consequence of this binding – does it activate (agonist), block (antagonist), or modulate the target's activity in other ways?

Cellular Functional Assays: Elucidating the Mechanism of Action

Cell-based functional assays are critical for understanding how target engagement translates into a cellular response.[4][5][6] The choice of assay depends on the nature of the identified target.

Logical Flow of Functional Characterization

Caption: Workflow for determining the functional activity and mechanism of action of this compound.

Example Protocol: Calcium Flux Assay for a Gq-Coupled GPCR Target

Assuming this compound's target is a Gq-coupled receptor (e.g., M3 muscarinic receptor), which signals through the release of intracellular calcium.

-

Objective: To measure the ability of this compound to modulate calcium mobilization downstream of receptor activation.

-

Methodology: Utilize a cell line stably expressing the target receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Agonist Mode:

-

Plate the cells in a microplate.

-

Add increasing concentrations of this compound.

-

Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

-

An increase in fluorescence indicates receptor agonism.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a known agonist for the receptor at its EC80 concentration.

-

Measure the fluorescence intensity.

-

A decrease in the agonist-induced signal indicates antagonism.

-

-

-

Data Analysis:

-

Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

-

Determine the efficacy (Emax) for agonists, expressed as a percentage of the response to a known full agonist.

-

| Assay Mode | Parameter | Value |

| Agonist | EC50 | [Reported in nM or µM] |

| Emax | [% of control agonist] | |

| Antagonist | IC50 | [Reported in nM or µM] |

Tissue-Based Assays: Relevance in a Physiological Context

While cell-based assays are crucial for mechanistic studies, ex vivo tissue preparations provide a more physiologically relevant system to confirm the spasmolytic activity of this compound.

Protocol: Isolated Organ Bath Studies

-

Objective: To evaluate the effect of this compound on the contraction of isolated smooth muscle tissue.

-

Methodology: Use isolated segments of tissues such as guinea pig ileum or rat colon mounted in an organ bath.

-

Procedure:

-

Mount the tissue in the organ bath containing a physiological salt solution, gassed with carbogen, and maintained at 37°C.

-

Induce contractions using a spasmogen (e.g., acetylcholine, histamine, or potassium chloride).

-

Add increasing cumulative concentrations of this compound and measure the relaxation of the pre-contracted tissue.

-

-

Data Analysis:

-

Construct concentration-response curves for the relaxant effect of this compound.

-

Calculate the pA2 value if competitive antagonism is suspected.

-

Part 3: Safety and Liability Assessment - Predicting Potential Adverse Effects

Early identification of potential safety liabilities is paramount in drug development. In vitro safety pharmacology and off-target profiling are essential to de-risk a compound before it progresses to more extensive preclinical and clinical studies.[7][8]

Off-Target Profiling: Uncovering Unintended Interactions

Off-target interactions can lead to unexpected side effects.[9][10] A systematic screen against a panel of targets known to be associated with adverse drug reactions is a critical step.[11]

Experimental Approach: In Vitro Safety Panel Screening

-

Objective: To identify any significant interactions of this compound with a panel of targets implicated in adverse drug events.

-

Methodology: Similar to the initial broad target screen, but focused on a curated panel of safety-relevant targets (e.g., hERG channel, various GPCRs, kinases, and transporters).

-

Interpretation: Significant inhibition (typically >50% at 10 µM) of any of these targets warrants further investigation to assess the potential for clinical side effects.

Cardiovascular Safety: The hERG Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation).[7][8]

Protocol: hERG Channel Patch Clamp Assay

-

Objective: To determine the inhibitory potential of this compound on the hERG potassium channel current.

-

Methodology: Manual or automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.

-

Procedure:

-

Establish a whole-cell patch-clamp recording.

-

Apply a voltage protocol to elicit hERG currents.

-

Perfuse the cells with increasing concentrations of this compound.

-

Measure the inhibition of the hERG current.

-

-

Data Analysis:

-

Generate a concentration-response curve and determine the IC50 value.

-

The IC50 value is used to calculate the safety margin relative to the anticipated therapeutic plasma concentration.

-

| Parameter | Value |

| hERG IC50 | [Reported in µM] |

Metabolic Stability and Drug-Drug Interaction Potential

Understanding how this compound is metabolized and its potential to interfere with the metabolism of other drugs is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Protocol: Liver Microsomal Stability Assay

-

Objective: To assess the metabolic stability of this compound in the presence of liver enzymes.

-

Methodology: Incubate this compound with liver microsomes (human, rat, mouse) and NADPH (a cofactor for cytochrome P450 enzymes).

-

Procedure:

-

Incubate this compound at a fixed concentration (e.g., 1 µM) with liver microsomes at 37°C.

-

Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction and analyze the concentration of the remaining this compound by LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural log of the percentage of remaining this compound versus time.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

-

Protocol: Cytochrome P450 (CYP) Inhibition Assay

-

Objective: To determine if this compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Methodology: Use human liver microsomes and isoform-specific probe substrates.

-

Procedure:

-

Incubate human liver microsomes, a specific CYP probe substrate, and varying concentrations of this compound.

-

Measure the formation of the metabolite of the probe substrate by LC-MS/MS or fluorescence.

-

-

Data Analysis:

-

Calculate the IC50 of this compound for each CYP isoform.

-

Conclusion: Synthesizing a Comprehensive In Vitro Profile

The systematic in vitro characterization of this compound, as outlined in this guide, provides a robust foundation for its continued development. By progressing from broad target identification to specific functional and safety assays, a comprehensive understanding of its pharmacological profile can be established. This data-driven approach, grounded in scientific integrity, is essential for making informed decisions about the therapeutic potential and safety of this compound, ultimately guiding its path toward becoming a novel therapeutic agent.

References

- This compound | 587-49-5 - Benchchem.

- S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA.

- Overview of safety pharmacology - PubMed.

- SAFETY PHARMACOLOGY STUDIES - Altasciences.

- Safety Pharmacology Studies - Charles River Laboratories.

- Predictive in silico off-target profiling in drug discovery - PubMed.

- In silico off-target profiling for enhanced drug safety assessment - PubMed.

- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.

- Ligand Binding Assay Bioanalysis - Charles River Laboratories.

- Radioligand Binding Assays & Fluorescence Polarization - Sygnature Discovery.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central.

- Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays - YouTube.

- Development of Functional Biomarker Assays - YouTube.

- Functional Assays for the Development of Agonistic Antibodies - YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]

Structural Analysis of Salfluverine: A Comprehensive Technical Guide

Abstract: This technical guide provides an in-depth exploration of the structural analysis of Salfluverine (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide), a significant member of the salicylanilide class of compounds. Salicylanilides are recognized for a wide spectrum of biological activities, and a thorough understanding of their structure is paramount for research and development.[1][2] This document outlines a robust methodology for the synthesis, purification, and comprehensive structural elucidation of this compound using state-of-the-art analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to understand the core principles and practical applications of structural analysis for this class of molecules.

Introduction to this compound and the Salicylanilide Scaffold

This compound, chemically identified as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, is a molecule of interest due to its core salicylanilide structure. The salicylanilide moiety, characterized by a 2-hydroxybenzamide backbone, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological effects, including anthelmintic, antibacterial, and antifungal properties.[1][2] The specific structural features of this compound, namely the ortho-hydroxyl group on the benzamide ring and the trifluoromethyl substituent on the aniline ring, are expected to significantly influence its physicochemical properties and biological activity.

A precise understanding of the three-dimensional structure, electronic properties, and potential intermolecular interactions of this compound is critical for elucidating its mechanism of action and for the rational design of new analogues with enhanced therapeutic profiles. This guide provides a systematic approach to achieving this structural understanding, beginning with its chemical synthesis and culminating in a multi-technique spectroscopic analysis.

Chemical Identity

A clear definition of the molecule is the foundation of any structural analysis. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |

| CAS Number | 587-49-5 |

| Molecular Formula | C₁₄H₁₀F₃NO₂ |

| Molecular Weight | 281.23 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CC=C2)O |

Synthesis and Purification of this compound

The synthesis of this compound is most effectively achieved through the condensation of salicylic acid or its activated derivative with 3-(trifluoromethyl)aniline. This amide bond formation is a cornerstone of organic synthesis. The chosen methodology must be robust, high-yielding, and allow for straightforward purification of the final product.

Retrosynthetic Analysis

The logical disconnection for this compound is the amide bond, leading to two readily available starting materials: salicylic acid and 3-(trifluoromethyl)aniline.

Caption: Integrated workflow for the structural elucidation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The exact frequency (chemical shift) is dependent on the local electronic environment, providing information about the atom's bonding and proximity to other functional groups.

Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the phenolic hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad singlet | 1H | Phenolic -OH | The phenolic proton is acidic and often appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding. [3] |

| ~10.5 | singlet | 1H | Amide N-H | The amide proton signal is typically a singlet and is also found downfield. |

| ~8.2 | singlet | 1H | H-2' (Aniline ring) | This proton is ortho to the -NH group and meta to the -CF₃ group. |

| ~7.9 | doublet | 1H | H-6 (Salicyl ring) | This proton is ortho to the carbonyl group, resulting in a downfield shift. |

| ~7.8 | doublet | 1H | H-4' (Aniline ring) | This proton is para to the -NH group and ortho to the -CF₃ group. |

| ~7.6 | triplet | 1H | H-5' (Aniline ring) | This proton is meta to both the -NH and -CF₃ groups. |

| ~7.4 | triplet | 1H | H-4 (Salicyl ring) | This proton is coupled to its neighbors. |

| ~7.0 | doublet | 1H | H-3 (Salicyl ring) | This proton is ortho to the hydroxyl group. |

| ~6.9 | triplet | 1H | H-5 (Salicyl ring) | This proton is meta to the carbonyl group. |

Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will confirm the carbon skeleton, showing distinct signals for the carbonyl carbon, the carbon bearing the CF₃ group, and the aromatic carbons.

Expected ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆): A single, sharp signal is expected around -61 to -63 ppm, characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. [4][5] Expected Characteristic IR Absorption Bands (KBr Pellet):

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding. [6] |

| ~3300 | N-H stretch | Amide N-H | Characteristic stretching frequency for a secondary amide. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Typical for sp² C-H bonds in aromatic rings. [4] |

| ~1650 | C=O stretch | Amide I band | A strong absorption characteristic of the amide carbonyl group. |

| ~1540 | N-H bend | Amide II band | A combination of N-H bending and C-N stretching. |

| 1350 - 1150 | C-F stretch | Trifluoromethyl (-CF₃) | Strong, characteristic absorptions for C-F bonds. |

| 1600, 1480 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene rings. |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form, a molecule is ionized, and the resulting molecular ion and its fragments are detected. This provides the exact molecular weight and clues about the molecule's structure from the fragmentation pattern. [7][8] Expected High-Resolution Mass Spectrum (HRMS) Data:

-

Technique: Electrospray Ionization (ESI)

-

Calculated m/z for [M+H]⁺ (C₁₄H₁₁F₃NO₂⁺): 282.0736

-

Calculated m/z for [M-H]⁻ (C₁₄H₉F₃NO₂⁻): 280.0591

Expected Fragmentation Pattern (Electron Impact - EI): The molecular ion (M⁺) peak at m/z = 281 should be observable. Key fragmentation pathways would likely involve cleavage of the amide bond.

| Fragment m/z | Proposed Structure | Fragmentation Pathway |

| 281 | [C₁₄H₁₀F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 161 | [C₆H₄(CF₃)NH₂]⁺ | 3-(Trifluoromethyl)aniline fragment |

| 121 | [C₇H₅O₂]⁺ | Salicyloyl cation (from cleavage of the C-N bond) |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation (from loss of CO from the salicyloyl fragment) |

Conclusion

The structural analysis of this compound is a systematic process that integrates rational chemical synthesis with a suite of powerful spectroscopic techniques. The protocols and expected data presented in this guide form a self-validating system for the confirmation of this compound's chemical structure. By understanding the causality behind each experimental choice—from the activation of the carboxylic acid in synthesis to the selection of specific NMR experiments—researchers can confidently prepare and characterize this and other related salicylanilide molecules. This foundational knowledge is indispensable for any further investigation into the biological activities and therapeutic potential of this compound.

References

-

Zatloukal, M., et al. (2012). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 17(9), 11036-11053. Available at: [Link]

-

Kráľová, K., et al. (2018). Salicylanilides and Their Anticancer Properties. Molecules, 23(7), 1773. Available at: [Link]

-

Gutarra, M., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators. Pharmaceuticals, 15(7), 835. Available at: [Link]

-

Oprean, C., et al. (2016). Synthesis and Characterization of Some New Salicylamide Derivatives with Potential Biological Activity. ResearchGate. Available at: [Link]

-

Kos, J., et al. (2014). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. Available at: [Link]

-

PubChem. 2-hydroxy-3-phenyl-N-(trifluoromethyl)benzamide. PubChem. Available at: [Link]

-

MDPI. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

MDPI. (2024). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

ResearchGate. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. ResearchGate. Available at: [Link]

-

Unknown Source. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

PubChem. 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. PubChem. Available at: [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

MDPI. (2017). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

-

International Online Medical Council (IOMC). (2016). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. IOMC. Available at: [Link]

-

Michigan State University. Infrared Spectroscopy. Michigan State University. Available at: [Link]

-

ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. ResearchGate. Available at: [Link]

-

MDPI. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

The In Vivo Odyssey of a Novel Compound: A Technical Guide to the Pharmacokinetic Profile of Salfluverine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic profile of a novel small molecule, exemplified by the hypothetical compound "Salfluverine." As a Senior Application Scientist, the following narrative is structured to provide not just a methodology, but a strategic and logical approach to understanding a drug's journey through a living system. The core principles of Absorption, Distribution, Metabolism, and Excretion (ADME) are explored through a lens of causality, ensuring that each experimental step is a deliberate inquiry into the compound's behavior.

Introduction: Charting the Course of a New Drug

The journey of a drug from administration to elimination is a complex interplay of physiological processes that ultimately determine its efficacy and safety.[1] Understanding this journey, the field of pharmacokinetics (PK), is paramount in drug development.[1][2] An early and thorough characterization of a compound's in vivo ADME profile is critical for selecting viable drug candidates, designing effective dosing regimens, and anticipating potential drug-drug interactions.[3][4] This guide will delineate the essential studies and considerations for establishing the pharmacokinetic fingerprint of a new chemical entity like this compound.

The Four Pillars of Pharmacokinetics: ADME in Detail

The acronym ADME represents the four fundamental processes that a drug undergoes in the body:

-

Absorption: The process by which a drug enters the bloodstream.[1]

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.[5][6]

-

Metabolism: The chemical conversion of a drug into other compounds, known as metabolites.[5][6]

-

Excretion: The removal of the drug and its metabolites from the body.[1][5][6]

A comprehensive understanding of these four pillars is essential for predicting a drug's therapeutic window and potential toxicities.[1]

Experimental Blueprint: In Vivo Pharmacokinetic Assessment of this compound

The following sections outline a strategic approach to the in vivo pharmacokinetic characterization of this compound. The choice of animal models, analytical methods, and study design are all driven by the need to generate robust and translatable data.

Pre-analytical Considerations: Setting the Stage for Success

Before embarking on in vivo studies, several key elements must be in place:

-

A Validated Bioanalytical Method: A sensitive and specific method for quantifying this compound in biological matrices (e.g., plasma, urine, feces) is the cornerstone of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][8][9][10]

-

Formulation Development: The drug must be formulated in a vehicle that is safe for administration and allows for reproducible absorption. The formulation will depend on the route of administration and the physicochemical properties of this compound.[11]

Study Design: A Phased Approach

A typical in vivo PK study for a new compound like this compound would involve the following phases:

-

Single-Dose Intravenous (IV) Administration: This provides fundamental information about the drug's distribution and elimination, independent of absorption. Key parameters derived from this study include clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

-

Single-Dose Oral (PO) Administration: This study is crucial for determining the drug's oral bioavailability (F), which is the fraction of the administered dose that reaches the systemic circulation. It also provides information on the rate and extent of absorption (Cmax and Tmax).

-

Dose Escalation Studies: These studies are performed to assess the linearity of this compound's pharmacokinetics. Non-linear kinetics can have significant implications for dosing and safety.

-

Excretion Studies: These studies aim to identify the primary routes of elimination for this compound and its metabolites (e.g., renal, biliary). This often involves the use of radiolabeled compounds to ensure a complete mass balance is achieved.[2]

Workflow for a Typical In Vivo PK Study

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

Caption: General workflow of an in vivo pharmacokinetic study.

Deep Dive into ADME: Experimental Protocols and Mechanistic Insights

Absorption

The primary goal of absorption studies is to determine the rate and extent to which this compound enters the systemic circulation after extravascular administration.

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.

-

Dosing:

-

Group 1 (IV): Administer this compound intravenously via the tail vein at a dose of 1 mg/kg.

-

Group 2 (PO): Administer this compound orally via gavage at a dose of 10 mg/kg.

-

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and oral bioavailability (F), using non-compartmental analysis.

Causality: The comparison of the Area Under the Curve (AUC) from the oral and intravenous routes allows for the calculation of absolute oral bioavailability, a critical parameter for determining the feasibility of an oral dosage form.

Distribution

Distribution studies reveal where the drug goes in the body and the extent of its tissue penetration.

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Administer a single dose of this compound (IV or PO).

-

Tissue Collection: At various time points post-dose, euthanize cohorts of animals and collect key tissues (e.g., liver, kidney, brain, lung, heart, muscle, adipose tissue).

-

Sample Processing: Homogenize tissues and extract this compound.

-

Bioanalysis: Quantify this compound concentrations in tissue homogenates.

-

Data Analysis: Calculate tissue-to-plasma concentration ratios to assess the extent of tissue distribution.

Causality: High tissue-to-plasma ratios suggest extensive tissue distribution, which can be a desirable property for drugs targeting specific organs but may also indicate potential for tissue accumulation and toxicity. The ability of a drug to cross the blood-brain barrier is a key consideration for CNS-acting drugs.[5]

Metabolism

Metabolism studies are designed to identify the metabolic pathways of this compound and the enzymes involved.

-

Sample Collection: Use plasma, urine, and feces collected from previous PK studies.

-

Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to identify potential metabolites of this compound.

-

Reaction Phenotyping: Incubate this compound with human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to identify the specific CYP isoforms responsible for its metabolism.[12][13]

-

Metabolite Profiling: Quantify the major metabolites in circulation and excreta.

Causality: Identifying the metabolic pathways and the enzymes involved is crucial for predicting potential drug-drug interactions.[4][14] If this compound is metabolized by a single CYP enzyme, it may be more susceptible to interactions with other drugs that inhibit or induce that enzyme.

Caption: General drug metabolism pathways.

Excretion

Excretion studies determine the routes and rates of elimination of this compound and its metabolites from the body.

-

Radiolabeling: Synthesize radiolabeled ([¹⁴C] or [³H]) this compound.

-

Dosing: Administer a single dose of radiolabeled this compound to rats.

-

Sample Collection: Collect urine, feces, and expired air over a period of several days until the radioactivity is fully recovered.

-

Radioactivity Measurement: Quantify the total radioactivity in each sample using liquid scintillation counting.

-

Metabolite Profiling: Analyze samples to determine the proportion of parent drug and metabolites.

Causality: A mass balance study provides a definitive account of how the drug is cleared from the body.[2] This information is critical for understanding the drug's overall disposition and is a key component of regulatory submissions.

Data Presentation and Interpretation

Quantitative data from pharmacokinetic studies should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.08 | 1.0 |

| AUC₀-∞ (ng·h/mL) | 3000 | 12000 |

| t½ (h) | 4.5 | 4.7 |

| CL (L/h/kg) | 0.33 | - |

| Vd (L/kg) | 2.1 | - |

| F (%) | - | 40 |

Interpretation of Hypothetical Data:

-

The Cmax and Tmax after oral administration suggest rapid absorption.

-

The oral bioavailability (F) of 40% indicates that a significant portion of the oral dose reaches the systemic circulation.

-

The elimination half-life (t½) of approximately 4.5 hours suggests that the drug would be cleared from the body within a day.

-

The volume of distribution (Vd) greater than the total body water suggests that the drug distributes into tissues.

-

The clearance (CL) value can be compared to hepatic blood flow to provide insights into the primary organ of elimination.

Conclusion: From Data to Decision

The comprehensive in vivo pharmacokinetic profiling of a novel compound like this compound is a critical and iterative process in drug discovery and development. The data generated from these studies provide the foundation for making informed decisions about a compound's potential as a therapeutic agent. A thorough understanding of a drug's ADME properties is not merely an academic exercise but a fundamental requirement for the development of safe and effective medicines.

References

- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. J Chrom A.

- McGee, P. (2007). Small-Animal Models Advance In Vivo ADME-Tox. Drug Discovery and Development.

- WuXi AppTec. (2022). In Vivo ADME Testing in Drug Development: A Short Guide.

- LevelUpRN. (2021). Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Pharmacology Basics. YouTube.

- Basheer, M. (2025). Pharmacokinetics: The Processes of Absorption, Distribution, Metabolism, and Excretion of Drugs. J Mol Pharm Org Process Res.

- EKG Science. (2022). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion. YouTube.

- Cambridge University Press. (n.d.). Absorption, distribution, metabolism and excretion.

- Meyer, M. R., & Maurer, H. H. (2011). Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse. Pharmacogenomics.

- Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.

- Symeres. (n.d.). In Vivo PK Screening Services | Rapid ADME PK Studies.

- News-Medical.Net. (2023). Advancing ADME studies using in silico tools.

- Al-Shaer, M. H., et al. (2021). Clinically important pharmacokinetic drug-drug interactions with antibacterial agents. PMC.

- Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube.

- Wang, Y., et al. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI.

- Teksin, Z. S., et al. (2010).

- Dias, da Silva, D., et al. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects. PubMed.

- South Eastern European Journal of Public Health. (2023). IN-VIVO PHARMACOKINETIC STUDIES OF SULFASALAZINE SOLID LIPID NANOPARTICLES.

- ResearchGate. (2023). Pharmacokinetic interaction study of sulfasalazine in healthy subjects and the impact of curcumin as an in vivo inhibitor of BCRP.

- Li, C., et al. (2013).

- ResearchGate. (2010).

- Andrus, M. R., & Weatherford, K. (2006).

- ResearchGate. (2021). Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects.

- McDonough, P., et al. (2008).

- Teksin, Z. S., et al. (2009). Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen. PMC.

- Wang, X., et al. (2022). Pharmacokinetic Basis for Using Saliva Matrine Concentrations as a Clinical Compliance Monitoring in Antitumor B Chemoprevention Trials in Humans. MDPI.

- Zhang, L., et al. (2021).

- Johnson, P. S., et al. (2017). Time course of pharmacokinetic and hormonal effects of inhaled high-dose salvinorin A in humans. PubMed.

- University of Liverpool. (n.d.). Abacavir. HEP Drug Interactions.

- Zhang, L., et al. (2023). First-in-human study to investigate the safety and pharmacokinetics of salvianolic acid A and pharmacokinetic simulation using a physiologically based pharmacokinetic model. NIH.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. uab.edu [uab.edu]

- 8. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The detection and quantitative analysis of the psychoactive component of Salvia divinorum, salvinorin A, in human biological fluids using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Absorption, distribution, metabolism and excretion pharmacogenomics of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Statin safety and drug interactions: clinical implications [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | In vivo Pharmacokinetic Drug-Drug Interaction Studies Between Fedratinib and Antifungal Agents Based on a Newly Developed and Validated UPLC/MS-MS Method [frontiersin.org]

Unraveling Salfluverine: A Technical Guide to its Origins, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Emergence of a Spasmolytic Agent

Salfluverine, identified by the Chemical Abstracts Service (CAS) number 587-49-5, is a synthetic compound belonging to the salicylanilide class of molecules. Its systematic IUPAC name is 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide. While the specific historical details surrounding the initial discovery and the individuals or institutions responsible for its first synthesis remain elusive in publicly accessible scientific literature, its chemical structure suggests a rational design approach aimed at exploring the pharmacological potential of trifluoromethyl-containing benzamide derivatives. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, indicates a deliberate effort to modulate the compound's physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, from its logical synthesis to its potential therapeutic applications as an investigational spasmolytic agent.

Chemical and Physical Properties

A clear understanding of this compound's fundamental properties is crucial for its application in research and development.

| Property | Value |

| CAS Number | 587-49-5 |

| IUPAC Name | 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |

| Molecular Formula | C₁₄H₁₀F₃NO₂ |

| Molecular Weight | 281.23 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Melting Point | 136 to 138 °C (predicted) |

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of this compound is predicated on the formation of a stable amide bond. A logical retrosynthetic analysis dissects the molecule at this key linkage, identifying the readily available starting materials: salicylic acid and 3-(trifluoromethyl)aniline.

Conceptual Retrosynthesis

An In-depth Technical Guide to the Chemical Properties and Stability of Salfluverine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

Salfluverine, chemically known as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide[1][2][3], is an investigational pharmaceutical compound with potential therapeutic applications. Its structure, featuring a salicylamide core linked to a trifluoromethylphenyl moiety, bestows upon it a unique combination of chemical characteristics that are critical to its biological activity, formulation development, and stability. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside a detailed exploration of its stability profile. In the absence of extensive publicly available experimental data for this compound, this document integrates established principles of medicinal chemistry and data from structurally related compounds to offer scientifically grounded insights and proposed methodologies for its characterization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing everything from absorption and distribution to formulation and manufacturing.

Chemical Structure and General Information

This compound is a derivative of salicylamide, characterized by the presence of a trifluoromethyl group on the phenyl ring of the aniline moiety.

| Property | Value | Source |

| Chemical Name | 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | [2][3] |

| CAS Number | 587-49-5 | [1][4][5][6][7] |

| Molecular Formula | C14H10F3NO2 | [2][3][6] |

| Molecular Weight | 281.23 g/mol | [1] |

| InChIKey | WQDAVGDBWHWDSC-UHFFFAOYSA-N | [1][2] |

The synthesis of this compound typically involves the condensation of salicylic acid (or a derivative) with 3-(trifluoromethyl)aniline to form the amide linkage[1].

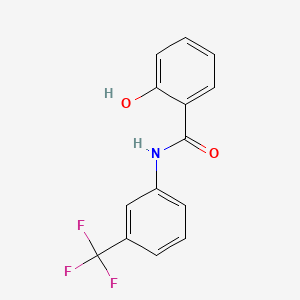

Figure 1: Chemical structure of this compound (2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide).

Solubility

Predicted Solubility Profile:

-

Aqueous Solubility: Expected to be low. The phenolic hydroxyl group may impart some solubility, particularly at higher pH where it can deprotonate.

-

Organic Solvent Solubility: Expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).

Proposed Experimental Protocol for Solubility Determination:

A standard shake-flask method can be employed to experimentally determine the solubility of this compound.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to various solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in terms of mg/mL or µg/mL.

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. This compound possesses two ionizable groups: the phenolic hydroxyl group and the amide proton. The phenolic hydroxyl group is acidic, while the amide proton is generally considered very weakly acidic and not significantly ionized under physiological conditions.

Predicted pKa: The pKa of the phenolic hydroxyl group in salicylamides is typically in the range of 8-9. The electron-withdrawing trifluoromethyl group on the N-phenyl ring is expected to have a minor acidifying effect on the phenolic proton.

Proposed Experimental Protocol for pKa Determination:

Potentiometric titration or UV-Vis spectrophotometry are common methods for pKa determination.

-

Solution Preparation: Prepare a solution of this compound in a suitable co-solvent system (e.g., methanol-water) if its aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For spectrophotometric determination, measure the absorbance at different pH values and analyze the data to determine the pKa.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP: The PubChem database lists a predicted XlogP of 4.2 for this compound[2]. This high value indicates that this compound is a lipophilic compound, which is consistent with its chemical structure containing two aromatic rings and a trifluoromethyl group.

Proposed Experimental Protocol for LogP Determination:

The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases and then mix it with the other phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation and Analysis: Separate the two phases and determine the concentration of this compound in each phase using a validated analytical method.

-

Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Profile of this compound

Assessing the stability of a drug candidate is a critical step in its development. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.

Figure 2: A generalized workflow for conducting forced degradation studies on this compound.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions.

-

Hydrolytic Degradation: The amide bond is the most likely site for hydrolysis, which would lead to the formation of salicylic acid and 3-(trifluoromethyl)aniline. This degradation is expected to be more pronounced under both acidic and basic conditions.

-

Oxidative Degradation: The phenolic hydroxyl group and the aromatic rings are susceptible to oxidation. Oxidation of the salicylate moiety can lead to the formation of hydroxylated derivatives[8][9][10].

-

Photolytic Degradation: Aromatic compounds can undergo degradation upon exposure to UV light. The trifluoromethylphenyl moiety, in particular, has been shown to be susceptible to photodegradation, potentially leading to the formation of trifluoroacetic acid[11].

-

Thermal Degradation: While benzamides are generally thermally stable, high temperatures could potentially lead to decomposition[12]. The specific degradation products would depend on the conditions applied.

Proposed Protocol for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be adapted based on the observed stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

2.2.1. Acidic and Basic Hydrolysis

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid: Add an equal volume of 0.1 N HCl to the this compound solution.

-

Base: Add an equal volume of 0.1 N NaOH to the this compound solution.

-

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).

-

Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

2.2.2. Oxidative Degradation

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution.

-

Incubation: Keep the solution at room temperature and protect it from light. Monitor the degradation over time.

-

Analysis: Analyze the samples directly by HPLC at various time intervals.

2.2.3. Thermal Degradation

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Stress Conditions: Expose the solid sample to a high temperature (e.g., 80°C) in a controlled oven.

-

Incubation and Analysis: At specified time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

2.2.4. Photostability

-

Sample Preparation: Expose solid this compound and a solution of the compound to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[4].

-

Control Samples: Keep parallel samples in the dark to serve as controls.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its impurities. A stability-indicating method is one that can separate the drug from its degradation products, allowing for the accurate measurement of the drug's purity and stability.

Proposed Stability-Indicating HPLC Method

Given the lipophilic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. The following is a proposed starting point for method development.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 280-310 nm). |

| Column Temperature | 30 °C |

Method Development and Validation:

The proposed method should be developed and validated according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during stability studies. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the degradation products can be determined, providing valuable information about their molecular weight and fragmentation patterns.

Mechanism of Action: Allosteric Modulation of the M1 Muscarinic Receptor

While this compound is broadly classified as a spasmolytic, its specific molecular target and mechanism of action are of significant interest. There is growing evidence suggesting that compounds with similar structural features can act as allosteric modulators of G-protein coupled receptors, including the M1 muscarinic acetylcholine receptor (M1 mAChR).

Figure 3: Proposed mechanism of action of this compound as a positive allosteric modulator of the M1 muscarinic receptor.

Positive allosteric modulators (PAMs) of the M1 receptor do not directly activate the receptor but bind to a topographically distinct site, enhancing the affinity and/or efficacy of the endogenous ligand, acetylcholine[13]. This mode of action offers the potential for greater receptor subtype selectivity and a more nuanced physiological response compared to direct agonists. The structure-activity relationship (SAR) of M1 allosteric modulators often involves specific aromatic and heterocyclic scaffolds[12][14]. The salicylanilide scaffold of this compound could potentially interact with an allosteric binding pocket on the M1 receptor.

Implications for Research:

-

Binding Assays: Radioligand binding assays can be used to determine if this compound binds to the M1 receptor and to characterize its affinity.

-

Functional Assays: In vitro functional assays, such as calcium mobilization or inositol phosphate accumulation assays, can be used to assess the ability of this compound to potentiate the response to acetylcholine.

-

In Vivo Studies: Animal models of cognitive impairment or other CNS disorders where M1 receptor dysfunction is implicated could be used to evaluate the therapeutic potential of this compound.

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests a complex and interesting profile of physicochemical properties and stability. While direct experimental data is limited, this guide has provided a framework for its characterization based on the properties of structurally related molecules and established scientific principles. The key to advancing the development of this compound lies in the systematic experimental verification of its solubility, pKa, LogP, and stability under forced degradation conditions. The development and validation of a robust stability-indicating analytical method will be paramount for these investigations. Furthermore, elucidating its precise mechanism of action, particularly its potential role as an allosteric modulator of the M1 muscarinic receptor, will be crucial for defining its therapeutic potential. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals embarking on the comprehensive characterization of this compound.

References

- Szabó, L., Tóth, T., Homlok, R., Rácz, G., Takács, E., & Wojnárovits, L. (2014). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. Radiation Physics and Chemistry, 97, 239-245.

- Szabó, L., Tóth, T., Homlok, R., Rácz, G., Takács, E., & Wojnárovits, L. (2014). Hydroxyl radical induced degradation of salicylates in aerated aqueous solution. Radiation Physics and Chemistry, 97, 239-245.

- Moorhouse, C. P., Grootveld, M., Halliwell, B., Quinlan, J. G., & Gutteridge, J. M. (1987). Oxidation of salicylates by stimulated granulocytes: evidence that these drugs act as free radical scavengers in biological systems. FEBS letters, 213(1), 23-8.

- Noetzel, M. J., Rook, J. M., Vinson, P. N., Bridges, T. M., Gentry, P. R., Venteicher, C. L., ... & Lindsley, C. W. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2, 5-dibenzyl-2H-pyrazolo [4, 3-c] quinolin-3 (5H)-ones as positive allosteric modulators. Bioorganic & medicinal chemistry letters, 25(2), 384-388.

- Noetzel, M. J., Rook, J. M., Vinson, P. N., Bridges, T. M., Gentry, P. R., Venteicher, C. L., ... & Lindsley, C. W. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2, 5-dibenzyl-2H-pyrazolo [4, 3-c] quinolin-3 (5H)-ones as positive allosteric modulators. Bioorganic & medicinal chemistry letters, 25(2), 384-388.

- Li, S., Liu, X., Zhang, Y., Lin, S., Huang, J., Li, X., ... & Dong, H. (2016). Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods, 8(26), 5257-5263.

- Morris, M. E., & Levy, G. (1983). Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. Journal of pharmaceutical sciences, 72(6), 612-617.

- Mistry, S. N., Gregory, K. J., D'Souza, Z., Valant, C., Sexton, P. M., & Christopoulos, A. (2014). Mechanistic insights into allosteric structure-function relationships at the M1 muscarinic acetylcholine receptor. Molecular pharmacology, 86(6), 727-740.

- Pop, R., Vlase, L., & Bodoki, E. (2023). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. International Journal of Molecular Sciences, 24(13), 10803.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

-

ChemBK. (n.d.). 587-49-5. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [587-49-5]. Retrieved from [Link]

- Melancon, B. J., Tarr, J. C., Panarese, J. D., Wood, M. R., & Lindsley, C. W. (2013). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug discovery today, 18(23-24), 1185-1199.

-

PubChem. (n.d.). 2-hydroxy-3-phenyl-N-(trifluoromethyl)benzamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

PubChem. (n.d.). N-{2-[3-(hydroxyamino)-3-oxopropyl]phenyl}-3-(trifluoromethyl)benzamide. Retrieved from [Link]

- Chen, Y. C., Chen, Y. A., Chen, Y. J., Hsu, T. L., & Wong, C. H. (2023). A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics, 20(10), 5035-5045.

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxy-benzamide. Retrieved from [Link]

- Jida, M., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Jida, M., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Vummidi, B. R., Al-Rawashdeh, A. I., & Al-Tel, T. H. (2023).

-

PubChem. (n.d.). Salicylamide, N,N-dimethyl-3-phenyl-. Retrieved from [Link]

-

Wechem. (2024). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

Scite.ai. (n.d.). Physical chemical properties: Significance and symbolism. Retrieved from [Link]

-

PubChem. (n.d.). Salverine. Retrieved from [Link]

-

PubChem. (n.d.). Salicylanilide. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl Salicylate. Retrieved from [Link]

-

PubChem. (n.d.). Salverine hydrochloride. Retrieved from [Link]

-

Scribd. (n.d.). Physicochemical Properties Determination 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-3-Phenyl-N-(2,2,2-trichloro-1-(((8-quinolinylamino)thioxomethyl)amino)ethyl)-2-propenamide. Retrieved from [Link]

-

PubChem. (n.d.). Cevadine. Retrieved from [Link]

-

ResearchGate. (n.d.). Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Retrieved from [Link]

- Jia, T., He, Q., & Montgomery, J. (2021). Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. Organic letters, 23(3), 883-887.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C14H10F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 587-49-5 this compound [chemsigma.com]

- 5. chembk.com [chembk.com]

- 6. This compound [587-49-5] | Chemsigma [chemsigma.com]

- 7. 587-49-5(2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide) | Kuujia.com [kuujia.com]

- 8. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Separation of Salicylanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of Salfluverine: Acknowledging the Frontiers of Public Scientific Knowledge

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the dynamic landscape of pharmaceutical research, the pursuit of novel therapeutic agents is a constant endeavor. This guide was intended to provide an in-depth technical overview of the early-stage research on a compound identified as Salfluverine. However, a comprehensive and diligent search of the public scientific and patent literature has revealed a critical finding: there is currently no publicly available, peer-reviewed research or substantive preclinical data specifically associated with a molecule designated as "this compound."

The information that is accessible appears to be illustrative in nature, presenting a hypothetical framework for the preclinical investigation of a new chemical entity rather than a reflection of completed or ongoing studies. This includes generalized discussions of potential spasmolytic activity and hypothetical structure-activity relationships, which, while informative from a theoretical medicinal chemistry perspective, do not constitute a concrete foundation of experimental evidence.

Therefore, in the spirit of scientific integrity and transparency, this document will pivot from a detailed guide on this compound to a broader discussion of the essential principles and methodologies that would be applied to the early-stage investigation of a novel salicylamide derivative, using the concept of this compound as a case study. This approach will provide researchers with a robust framework for initiating and navigating the preclinical development of similar compounds.

Part 1: Deconstructing the Salicylamide Scaffold: A Blueprint for Early-Stage Investigation

The core structure of this compound, as hypothetically described, belongs to the salicylanilide class of compounds. This chemical family has a rich history in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The initial steps in evaluating a novel analogue like our conceptual this compound would be grounded in a systematic characterization of its fundamental properties and potential biological targets.

Foundational Physicochemical and In Vitro Profiling